molecular formula C17H12N2O3 B13349905 N-(1,2,3,4-Tetrahydro-2-oxo-3-quinolyl)-phthalimide

N-(1,2,3,4-Tetrahydro-2-oxo-3-quinolyl)-phthalimide

Cat. No.: B13349905
M. Wt: 292.29 g/mol
InChI Key: VYKPQMCKSTUILS-UHFFFAOYSA-N
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Description

N-(1,2,3,4-Tetrahydro-2-oxo-3-quinolyl)-phthalimide (CAS 739-54-8), with the molecular formula C17H12N2O3 and a molecular weight of 292.29 g/mol, is a high-purity (98%) chemical compound provided as a solid powder . This molecule is scientifically recognized as a synthetic intermediate and an impurity in the alkylating antineoplastic drug Melphalan . Its research value is rooted in its structural features as a phthalimide derivative, a class of compounds known for diverse biological activities. Studies on related N-substituted phthalimides have demonstrated significant cytotoxic properties, showing activity against the growth of various cultured cell lines, including leukemic cells . The mechanism of action for such compounds has been investigated, with research indicating that representative analogues can inhibit crucial enzymes involved in cancer cell proliferation, such as DNA polymerase alpha, nucleoside kinases, and dihydrofolate reductase, ultimately leading to a reduction in cellular deoxynucleotide pool levels and the suppression of DNA synthesis . Furthermore, N-substituted phthalimides have been extensively studied for other pharmacological activities, including hypolipidemic effects, potentially through the suppression of acetyl-CoA synthase and acetyl-CoA carboxylase activity . Researchers value this compound for exploring new therapeutic agents and metabolic pathways. For handling, the compound is soluble in solvents such as Chloroform, Dichloromethane, and DMSO. To ensure stability, it must be stored at 2-8°C, protected from air and light, and is recommended to be refrigerated or frozen . This chemical is intended for research and laboratory use only. It is not approved for use in humans or animals as a drug, cosmetic, or for any other personal application.

Properties

IUPAC Name

2-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3/c20-15-14(9-10-5-1-4-8-13(10)18-15)19-16(21)11-6-2-3-7-12(11)17(19)22/h1-8,14H,9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKPQMCKSTUILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=CC=CC=C21)N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amide Bond Formation

  • Coupling Reaction : This involves reacting a carboxylic acid derivative of phthalimide with an amine derived from tetrahydroquinoline in the presence of a coupling agent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-Hydroxybenzotriazole (HOBt).

  • Acid Chloride Method : Another approach is to convert the carboxylic acid into an acid chloride, which then reacts with the amine. This method often requires a base like triethylamine to neutralize the hydrogen chloride byproduct.

Synthesis of Tetrahydroquinoline Moiety

The tetrahydroquinoline part can be synthesized using various methods, such as the Skraup/Doebner-Miller or Friedländer reactions, which are traditional strategies for forming quinoline skeletons. These methods involve the condensation of aniline derivatives with carbonyl compounds in the presence of acid catalysts.

Phthalimide Derivative Preparation

Phthalimide derivatives can be prepared by reacting phthalic anhydride with amines. This step is crucial for introducing the necessary functional group for amide bond formation.

Detailed Synthesis Protocol

Here is a hypothetical synthesis protocol for this compound based on general principles:

Step 1: Preparation of Tetrahydroquinoline

Step 2: Oxidation to Quinoline-2-one

  • Reagents : Tetrahydroquinoline, potassium permanganate.
  • Conditions : Aqueous solution, room temperature.
  • Product : 1,2,3,4-Tetrahydro-2-oxoquinoline.

Step 3: Preparation of Phthalimide Derivative

Step 4: Amide Bond Formation

  • Reagents : Phthalimide, 1,2,3,4-Tetrahydro-2-oxoquinoline, EDC, HOBt.
  • Conditions : Room temperature, inert solvent like dichloromethane.
  • Product : this compound.

Data Tables

Step Reagents Conditions Product
1 Aniline, glycerol, sulfuric acid Heating under reflux 1,2,3,4-Tetrahydroquinoline
2 Tetrahydroquinoline, potassium permanganate Aqueous solution, room temperature 1,2,3,4-Tetrahydro-2-oxoquinoline
3 Phthalic anhydride, ammonia Heating in an inert solvent Phthalimide
4 Phthalimide, 1,2,3,4-Tetrahydro-2-oxoquinoline, EDC, HOBt Room temperature, inert solvent This compound

Extensive Research Discoveries

Recent research in organic synthesis has focused on developing more efficient and environmentally friendly methods. For instance, the use of transition-metal-catalyzed reactions has become increasingly popular for constructing complex heterocyclic skeletons like quinolines. Additionally, cycloaddition reactions, such as the [3+2] cycloaddition pathway, have been explored for forming N-containing fused heterocyclic skeletons.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)isoindoline-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions .

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant pharmaceutical and industrial applications .

Mechanism of Action

The mechanism of action of 2-(2-Oxo-1,2,3,4-tetrahydroquinolin-3-yl)isoindoline-1,3-dione involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

3-Chloro-N-phenyl-phthalimide

  • Molecular Formula: C₁₄H₈ClNO₂
  • Key Features : Substituted phthalimide with a phenyl group and chlorine atom at the 3-position (Fig. 1 in ).
  • Applications: Serves as a monomer precursor for polyimide synthesis, requiring high purity for polymerization reactions. Its chlorine substituent enhances reactivity in cross-coupling reactions .
  • Contrast with Target Compound: Unlike the tetrahydroquinoline hybrid structure of the target compound, 3-chloro-N-phenyl-phthalimide lacks a saturated nitrogen-containing ring system, which may limit its utility in biological interactions.

4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

  • Example Compounds: N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) and 6-chloro derivatives (52) .
  • Key Features: These compounds retain the 4-oxo-1,4-dihydroquinoline core but incorporate carboxamide and bulky adamantyl groups.
  • Applications: Demonstrated anticancer activity in preliminary studies.
  • Contrast with Target Compound : The target compound lacks the carboxamide functionality and adamantyl substituents, which are critical for biological activity in these analogs.

N-[3-(Tetrahydro-2-oxo-2H-1,3-oxazin-3-yl)propyl]-phthalimide

  • Molecular Formula : C₁₅H₁₆N₂O₄ (approximated from NIST data) .
  • Key Features: Contains a tetrahydro-oxazin ring instead of tetrahydroquinoline, linked via a propyl chain to phthalimide.
  • Applications : Structural data from NIST suggest utility in polymer chemistry, though specific applications are less documented compared to the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
N-(1,2,3,4-Tetrahydro-2-oxo-3-quinolyl)-phthalimide C₁₇H₁₄N₂O₃ 294.31 Tetrahydroquinoline, phthalimide Lab-scale synthetic intermediates
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.68 Chlorine, phenyl, phthalimide Polyimide monomer synthesis
4-Oxo-1,4-dihydroquinoline-3-carboxamide (47) C₂₇H₃₃N₃O₂S 463.64 Adamantyl, carboxamide, thioxo Anticancer research
N-[3-(Tetrahydro-2-oxo-oxazin-3-yl)propyl]-phthalimide C₁₅H₁₆N₂O₄ 288.30 Oxazin, propyl linker, phthalimide Polymer chemistry (theoretical)

Research Findings and Implications

  • Reactivity: The tetrahydroquinoline moiety in the target compound may confer enhanced hydrogen-bonding capacity compared to purely aromatic analogs like 3-chloro-N-phenyl-phthalimide, impacting its suitability for drug design .
  • Synthetic Utility : The target compound’s hybrid structure positions it as a versatile intermediate for generating fused heterocycles, though its controlled status limits large-scale applications .

Biological Activity

N-(1,2,3,4-Tetrahydro-2-oxo-3-quinolyl)-phthalimide is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, drawing on various studies and research findings.

1. Chemical Structure and Synthesis

This compound is derived from the tetrahydroquinoline framework, characterized by its unique bicyclic structure. The synthesis typically involves the reaction of phthalic anhydride with tetrahydroquinoline derivatives under specific conditions to yield the target compound.

PropertyValue
Molecular FormulaC14H11N1O2
Molecular Weight239.25 g/mol
IUPAC NameN-(1,2,3,4-Tetrahydro-2-oxo-3-quinolyl)phthalimide
CAS NumberNot available

Antitumor Activity

Research has shown that compounds with a tetrahydroquinoline structure exhibit notable antitumor properties. For instance, studies indicated that derivatives of tetrahydroquinoline can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cellular pathways related to cell survival and proliferation .

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroquinoline derivatives against various viruses. Specifically, compounds similar to this compound have been tested for their efficacy against strains of human coronaviruses . The results suggest that these compounds can inhibit viral replication and may serve as leads for developing antiviral agents.

Antiparasitic Activity

The antiparasitic effects of tetrahydroquinoline derivatives have also been documented. For example, certain derivatives demonstrated activity against resistant strains of Plasmodium falciparum, the causative agent of malaria . This suggests potential applications in treating parasitic infections.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Some studies indicate that this compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : The compound may affect signaling pathways associated with cell survival and apoptosis.
  • Direct Viral Inhibition : Evidence suggests that certain structural features allow for direct interaction with viral proteins, inhibiting their function.

Case Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of tetrahydroquinoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The study found that specific substitutions on the tetrahydroquinoline core significantly enhanced antitumor activity .

Case Study 2: Antiviral Activity Against Coronaviruses

A recent investigation focused on the antiviral properties of tetrahydroquinoline derivatives against human coronaviruses. The results demonstrated that certain compounds exhibited IC50 values in low micromolar ranges, indicating potent antiviral activity .

5. Conclusion

This compound represents a promising scaffold in medicinal chemistry with diverse biological activities ranging from antitumor to antiviral effects. Ongoing research is essential to fully elucidate its mechanisms and optimize its pharmacological properties for therapeutic applications.

Q & A

Q. What are the established synthetic routes for N-(1,2,3,4-Tetrahydro-2-oxo-3-quinolyl)-phthalimide?

The compound can be synthesized via multi-component coupling reactions or nucleophilic substitution. A validated method involves reacting ethyl propiolate, phthalimide, and aldehydes (e.g., benzaldehyde) in the presence of triphenylphosphine (30 mol%) at 100°C for 48 hours, yielding derivatives like N-(1-ethoxycarbonyl-3-oxo-3-phenylpropyl)phthalimide with 83% efficiency . Alternatively, bromoalkyl precursors (e.g., N-(4-bromoethyl)phthalimide) react with amines or hydroxyl groups under basic conditions (K₂CO₃ in DMF) to form intermediates, followed by deprotection steps . Comparative analysis of methods (Table 1) highlights trade-offs between reaction time, yield, and scalability.

Table 1: Synthesis Route Comparison

MethodCatalyst/ConditionsYieldTime
Three-component couplingPPh₃, 100°C83%48 h
Nucleophilic substitutionK₂CO₃, DMF, RT65–75%18–24 h

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs spectroscopic and crystallographic techniques. Infrared (IR) spectroscopy identifies key functional groups, such as the amide C=O stretch (~1708 cm⁻¹) and C-N vibrations (~1170 cm⁻¹) . Nuclear magnetic resonance (¹H and ¹³C NMR) resolves proton environments, confirming substitution patterns and ring saturation. X-ray crystallography provides precise bond lengths and angles, critical for validating synthetic intermediates . For example, single-crystal studies of analogous phthalimides reveal planar phthalimide moieties and tetrahedral geometry at nitrogen centers .

Q. What preliminary biological assays are recommended for evaluating phthalimide derivatives?

Initial screening should focus on anti-inflammatory, antimicrobial, and enzyme inhibition assays. In vitro models include:

  • Anti-inflammatory activity : Inhibition of cyclooxygenase (COX-2) or interleukin production in macrophage cell lines .
  • Antimicrobial testing : Agar dilution methods against Staphylococcus aureus and Escherichia coli .
  • α-Glucosidase inhibition : Kinetic assays using p-nitrophenyl-α-D-glucopyranoside as a substrate to assess antidiabetic potential . Dose-response curves (IC₅₀ values) and structure-activity relationships (SAR) guide further optimization.

Advanced Research Questions

Q. How do solvent polarity and pH influence the hydrolysis kinetics of this compound?

Hydrolysis rates are pH- and solvent-dependent. In alkaline H₂O-CH₃CN mixtures (1.0 × 10⁻³ M NaOH, 35°C), pseudo-first-order rate constants increase with CH₃CN content (1–80% v/v), peaking at 80% due to transition-state stabilization . At pH > 8.3 (pKa of phthalimide), deprotonation enhances nucleophilic attack by hydroxide ions, accelerating degradation. Soil adsorption studies reveal a pH-sensitive Koc (soil organic carbon-water partition coefficient) of ~100, indicating high environmental mobility under neutral-to-alkaline conditions .

Q. What strategies resolve contradictions in reported reaction mechanisms involving phthalimide-based intermediates?

Discrepancies often arise from divergent reaction conditions. For example:

  • Radical vs. ionic pathways : Photochemical alkylation of diazines with N-(acyloxy)phthalimides proceeds via radical intermediates under reductive conditions (E₁/₂ = -2.06 V vs. SCE) , while alkaline hydrolysis follows an ionic mechanism with hydroxide ion attack .
  • Chain propagation : Conflicting reports on electron transfer (SET) mechanisms are resolved by cyclic voltammetry (CV) to map reduction potentials of intermediates . Controlled experiments (e.g., radical traps, isotopic labeling) and computational modeling (DFT) clarify dominant pathways.

Q. What photochemical methodologies are effective for alkylation using N-(acyloxy)phthalimide derivatives?

Photodecarboxylative alkylation involves irradiating N-(acyloxy)phthalimides (λ = 365 nm) in the presence of triethylamine (TEA) as a sacrificial reductant. The reaction generates carbon-centered radicals via decarboxylation, which add to diazines or alkenes . Key parameters include:

  • Solvent optimization : Acetonitrile or THF enhances radical stability.
  • Catalyst selection : TEA mediates electron transfer, reducing the phthalimide radical anion (E₁/₂ = -1.29 V vs. SCE) .
  • Substrate scope : Electron-deficient aromatics (e.g., pyridines) show higher yields due to favorable radical-polar crossover .

Q. Methodological Notes

  • Contradiction Management : Cross-validate kinetic data using multiple techniques (e.g., UV-Vis for hydrolysis rates , CV for redox potentials ).
  • Data Reproducibility : Standardize solvent purity and pH buffers to minimize variability in biological and kinetic assays .

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